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molecular formula C12H15NO2 B051961 Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate CAS No. 119511-77-2

Ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylate

Cat. No. B051961
M. Wt: 205.25 g/mol
InChI Key: UBJMPCLTXLHGKE-UHFFFAOYSA-N
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Patent
US07910595B2

Procedure details

The product of Example 434A (0.292 g, 1.423 mmol) and sodium borohydride (0.275 g, 7.113 mmol) were reacted in 1:3 v/v water/ethanol (7 mL), at reflux for 4 hours. The reaction was concentrated by rotary evaporation the partitioned between water (5 mL), ethyl ether (20 mL), 1N aqueous sodium hydroxide (0.712 mL). Solid sodium chloride was added to saturate the aqueous phase and separate the phases. The aqueous phase was extracted with ethyl ether (2×25 mL). The combined ethereal extracts were washed with brine (25 mL), dried over potassium carbonate, filtered, and concentrated by rotary evaporation to afford the title compound (0.197 g, 1.209 mmol, 85%). 1H NMR (300 MHz, DMSO-D6) δ ppm 1.64-1.80 (m, 1 H) 1.85 (s, 2 H) 2.16-2.31 (m, 1 H) 2.63-2.91 (m, 2 H) 3.30 (d, J=5.52 Hz, 2 H) 4.74 (t, J=5.52 Hz, 1 H) 6.80-7.63 (m, 4 H). MS (DCI) m/z 164 (M+H)+, 181 (M+NH4)+.
Quantity
0.292 g
Type
reactant
Reaction Step One
Quantity
0.275 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
7 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1([C:11](OCC)=[O:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1.[BH4-].[Na+]>O.C(O)C>[NH2:1][C:2]1([CH2:11][OH:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.292 g
Type
reactant
Smiles
NC1(CCC2=CC=CC=C12)C(=O)OCC
Name
Quantity
0.275 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
water ethanol
Quantity
7 mL
Type
solvent
Smiles
O.C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by rotary evaporation the
CUSTOM
Type
CUSTOM
Details
partitioned between water (5 mL), ethyl ether (20 mL), 1N aqueous sodium hydroxide (0.712 mL)
ADDITION
Type
ADDITION
Details
Solid sodium chloride was added
CONCENTRATION
Type
CONCENTRATION
Details
to saturate the aqueous phase
CUSTOM
Type
CUSTOM
Details
separate the phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl ether (2×25 mL)
WASH
Type
WASH
Details
The combined ethereal extracts were washed with brine (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
NC1(CCC2=CC=CC=C12)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.209 mmol
AMOUNT: MASS 0.197 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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